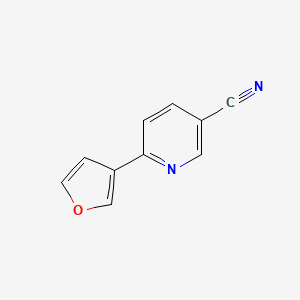

6-(Furan-3-yl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(Furan-3-yl)nicotinonitrile” is an organic compound that consists of a pyridine ring with a nitrile group attached to the 3-position . It is a colorless solid and is produced by ammoxidation of 3-methylpyridine .

Synthesis Analysis

The synthesis of new series of nicotinonitrile and furo[2,3-2b]pyridine heterocycles bearing thiophene substituent has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis

The newly synthesized compounds were characterized by extensive NMR analysis data, including 1D-NMR experiments (1H and 13C) and 2D-NMR experiments (COSY, HMBC, HSQC), as well as HRESIMS data .Chemical Reactions Analysis

The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines in moderate to good yields .Wirkmechanismus

Target of Action

It’s known that furan derivatives have shown different pharmaceutical activities such as anticancer , HIV protease inhibitor , antiviral , and inhibitors of α-glucosidase . Therefore, it’s plausible that 6-(Furan-3-yl)nicotinonitrile may interact with similar targets.

Mode of Action

It’s known that furan derivatives can interact with various biological targets and induce changes in their function

Biochemical Pathways

It’s known that furan derivatives can affect various biochemical pathways, leading to a range of downstream effects

Result of Action

It’s known that furan derivatives can have various effects at the molecular and cellular level, including anticancer, antiviral, and enzyme inhibitory effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a corrosion inhibitor for carbon steel in acidic solution, indicating that it is stable and effective in such environments

Zukünftige Richtungen

The future directions for “6-(Furan-3-yl)nicotinonitrile” could potentially involve further exploration of its biological effects, given that related compounds have shown a variety of such effects . Additionally, the concept of molecular hybridization, which involves combining two or more pharmacophore scaffolds in one molecule, could be an interesting avenue for future research .

Biochemische Analyse

Biochemical Properties

6-(Furan-3-yl)nicotinonitrile has been found to exhibit remarkable hypoglycemic activity . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism.

Cellular Effects

In cellular studies, this compound has shown significant effects on various types of cells. For instance, it has been found to exhibit potent cytotoxic activities against different tumor cell lines . It also influences cell function by disrupting key cellular signaling pathways .

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to have remarkable hypoglycemic activity, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit hypoglycemic activity in rats .

Metabolic Pathways

It is known to exhibit hypoglycemic activity, suggesting that it interacts with enzymes or cofactors involved in glucose metabolism .

Transport and Distribution

Given its biochemical properties and cellular effects, it is likely that it interacts with certain transporters or binding proteins .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it is directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

6-(furan-3-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXYZFZJXWWPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)

![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)

![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)

![1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B2899726.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2899729.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)

![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)

![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)